Chemoselectivity: tert-Butyl Bromoacetate vs. Methyl/Ethyl Bromoacetate in Nucleophilic Attack
In a direct comparative study, the reaction of bisthiocarbanion with tert-butyl bromoacetate yielded exclusively the alkylation product (product 3), whereas the same reaction with methyl or ethyl bromoacetate led to predominant attack on the carbonyl group, producing a different class of product (products 4 and 5) [1]. This complete switch in reaction pathway is attributed to the steric hindrance imposed by the bulky tert-butyl group, which effectively shields the ester carbonyl from nucleophilic attack [1].
| Evidence Dimension | Reaction Chemoselectivity (Nucleophilic Attack Site) |
|---|---|
| Target Compound Data | Exclusive alkylation (attack on α-carbon); product 3 formed [1] |
| Comparator Or Baseline | Methyl bromoacetate & Ethyl bromoacetate |
| Quantified Difference | 100% switch in reaction pathway from carbonyl attack to exclusive alkylation [1] |
| Conditions | Bisthiocarbanion 6, bromoacetate, reaction in unspecified solvent [1] |
Why This Matters
This evidence demonstrates that substitution with a less sterically hindered bromoacetate will fundamentally alter the reaction outcome, making tert-butyl bromoacetate uniquely suited for syntheses requiring protection of the ester carbonyl during alkylation steps.
- [1] 庄治平, 周维善, & 王钟麒. (1984). 双硫碳阴离子与溴乙酸烷基酯的反应. 化学学报, 42(8), 792-796. View Source
